Lipophilicity (XLogP3-AA) Across 5-Substituted Analogs
The computed XLogP3-AA for 5'-ethyl-2'-hydroxy-3'-nitroacetophenone is 2.4, placing it in a lipophilicity window distinct from its closest analogs. The 5'-methyl derivative (CID 736162) has a lower computed XLogP3-AA of approximately 2.0, the unsubstituted 2-hydroxy-3-nitroacetophenone has an XLogP3-AA of approximately 1.3, while the 5'-chloro and 5'-bromo analogs exhibit XLogP3-AA values of approximately 2.1 and 2.4, respectively [1]. This quantifiable difference in partition coefficient directly influences membrane permeability, passive absorption, and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 5'-Methyl analog (XLogP3-AA ≈ 2.0); Unsubstituted analog (XLogP3-AA ≈ 1.3); 5'-Chloro analog (XLogP3-AA ≈ 2.1); 5'-Bromo analog (XLogP3-AA ≈ 2.4) |
| Quantified Difference | ΔXLogP3-AA = +0.4 vs. 5'-methyl; +1.1 vs. unsubstituted; +0.3 vs. 5'-chloro; ≈0 vs. 5'-bromo |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
The +1.1 log unit higher lipophilicity vs. the unsubstituted analog and +0.4 vs. the 5'-methyl analog translates to approximately 12.6-fold and 2.5-fold higher predicted membrane partitioning, respectively, which critically impacts in vitro assay design and interpretation.
- [1] PubChem. Computed XLogP3-AA values for CID 2758852 (5'-ethyl), CID 736162 (5'-methyl), CID 2758851 (5'-chloro), CID 689071 (5'-bromo), and CID 2758850 (unsubstituted 2-hydroxy-3-nitroacetophenone). Accessed 2026-04-24. View Source
